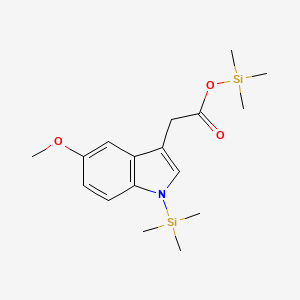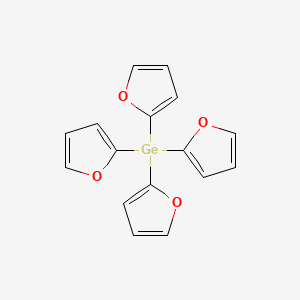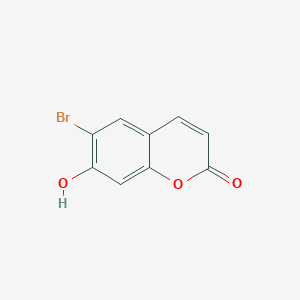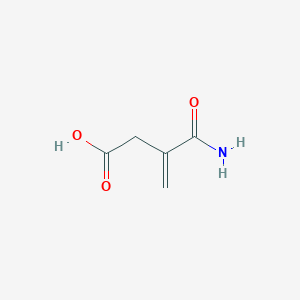
3-Ethyl-2-methylpentan-3-ol;4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-methylpentan-3-ol and 4-nitrobenzoic acid are two distinct chemical compounds. 3-Ethyl-2-methylpentan-3-ol is an organic alcohol with the molecular formula C8H18O . 4-nitrobenzoic acid is an aromatic carboxylic acid with a nitro group attached to the benzene ring, having the molecular formula C7H5NO4 .
Métodos De Preparación
3-Ethyl-2-methylpentan-3-ol
This compound can be synthesized through various organic reactions. One common method involves the reaction of 3-ethyl-2-methylpentane with an oxidizing agent to introduce the hydroxyl group .
4-nitrobenzoic acid
4-nitrobenzoic acid can be prepared by the oxidation of p-nitrotoluene using strong oxidizing agents such as chromic acid or nitric acid . The reaction typically involves heating the p-nitrotoluene with the oxidizing agent under controlled conditions to yield the desired product .
Análisis De Reacciones Químicas
3-Ethyl-2-methylpentan-3-ol
This alcohol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
4-nitrobenzoic acid
This compound can participate in several types of reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride.
Aplicaciones Científicas De Investigación
3-Ethyl-2-methylpentan-3-ol
This compound is used in organic synthesis as an intermediate for the preparation of other chemicals.
4-nitrobenzoic acid
4-nitrobenzoic acid is widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. It serves as a precursor for the preparation of various nitroaromatic compounds and is also used in research studies involving aromatic substitution reactions .
Mecanismo De Acción
3-Ethyl-2-methylpentan-3-ol
The mechanism of action of this alcohol involves its ability to participate in hydrogen bonding and other intermolecular interactions due to the presence of the hydroxyl group. This property makes it useful as a solvent and in various chemical reactions where hydrogen bonding plays a crucial role .
4-nitrobenzoic acid
The nitro group in 4-nitrobenzoic acid is highly electron-withdrawing, which affects the reactivity of the benzene ring. This property makes it a valuable intermediate in electrophilic aromatic substitution reactions. The carboxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
3-Ethyl-2-methylpentan-3-ol
Similar compounds include other branched-chain alcohols like 2-methyl-3-pentanol and 3-methyl-3-pentanol. These compounds share similar physical and chemical properties but differ in their molecular structure and reactivity .
4-nitrobenzoic acid
Similar compounds include other nitrobenzoic acids like 2-nitrobenzoic acid and 3-nitrobenzoic acid. These compounds have similar reactivity due to the presence of the nitro group but differ in the position of the nitro group on the benzene ring, which affects their chemical behavior .
Propiedades
Número CAS |
55705-70-9 |
|---|---|
Fórmula molecular |
C15H23NO5 |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
3-ethyl-2-methylpentan-3-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C8H18O.C7H5NO4/c1-5-8(9,6-2)7(3)4;9-7(10)5-1-3-6(4-2-5)8(11)12/h7,9H,5-6H2,1-4H3;1-4H,(H,9,10) |
Clave InChI |
ANCCJUSEGCWHMD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(C)C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)



![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)


![3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile](/img/structure/B14627126.png)



